

Application Notes and Protocols for Mutant IDH1 Inhibitor (IDH1-IN-4)

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Compound of Interest

Compound Name: Mutant IDH1-IN-4

Cat. No.: B2942324

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Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism. Mutations in IDH1 are frequently observed in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).^{[1][2]} 2-HG competitively inhibits α -ketoglutarate-dependent dioxygenases, resulting in epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.^{[1][3]}

Mutant IDH1 inhibitors, such as the representative compound IDH1-IN-4, are small molecules designed to selectively target the mutated IDH1 enzyme, block the production of 2-HG, and restore normal cellular processes.^[4] These inhibitors are valuable tools for studying the biological roles of mutant IDH1 and for developing potential cancer therapeutics. This document provides detailed information on the solubility of a representative mutant IDH1 inhibitor and protocols for its preparation and use in cell culture applications.

Data Presentation

Solubility of a Representative Mutant IDH1 Inhibitor

The solubility of small molecule inhibitors is a critical factor for their use in in vitro and in vivo experiments. The following table summarizes the solubility of a representative mutant IDH1

inhibitor in common laboratory solvents. It is important to note that for many lipophilic compounds, achieving high concentrations in aqueous solutions can be challenging.

Solvent	Solubility	Notes
DMSO	≥ 34 mg/mL (≥ 72.87 mM)	Dimethyl sulfoxide is the recommended solvent for preparing stock solutions.
Ethanol	Sparingly soluble	May require warming and sonication to dissolve. Not ideal for high-concentration stock solutions.
Water	Poorly soluble	Not recommended for preparing primary stock solutions.

Data is based on a representative mutant IDH1 inhibitor. Researchers should always refer to the specific product data sheet for the inhibitor they are using.

In Vitro Efficacy of Various Mutant IDH1 Inhibitors

The following table provides a summary of the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for several known mutant IDH1 inhibitors in various cell lines. This data is intended to provide a general reference for the expected potency of this class of compounds.

Inhibitor	Cell Line	Mutation	Assay	Potency (nM)
AGI-5198	TS603 glioma	IDH1 R132H	2-HG production	IC50 = 70
AGI-5198	Glioma cells	IDH1 R132H/R132C	2-HG production	IC50 = 70-160
GSK321	HT1080 fibrosarcoma	IDH1 R132C	2-HG production	EC50 = 85
GSK321	Recombinant enzyme	IDH1 R132H	Biochemical	IC50 = 4.6
GSK321	Recombinant enzyme	IDH1 R132C	Biochemical	IC50 = 3.8
GSK321	Recombinant enzyme	IDH1 R132G	Biochemical	IC50 = 2.9
BAY1436032	Primary human AML cells	Various IDH1 mutations	2-HG production	IC50 values reported
AG-120 (Ivosidenib)	-	IDH1 mutant	-	-
ML309	Glioblastoma cell line	-	2-HG production	IC50 = 250

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of the mutant IDH1 inhibitor in DMSO. This stock solution can then be diluted to the desired final concentration in cell culture medium.

Materials:

- Mutant IDH1 inhibitor powder
- Anhydrous dimethyl sulfoxide (DMSO)

- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibrate the vial of the mutant IDH1 inhibitor powder to room temperature before opening.
- Aseptically weigh the required amount of the inhibitor powder.
- Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 30 mM).
- Vortex the solution thoroughly to dissolve the compound.
- If necessary, gently warm the tube to 37°C and/or use an ultrasonic bath for a short period to aid dissolution.
- Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C for several months or at -80°C for long-term storage.

Preparation of Working Solutions for Cell Culture

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept low (typically \leq 0.5%) to avoid solvent-induced cytotoxicity.
- Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Procedure:

- Thaw a frozen aliquot of the stock solution at room temperature.

- Perform a serial dilution of the stock solution in sterile cell culture medium to prepare an intermediate stock at a higher concentration than the final desired concentration.
- Add the appropriate volume of the intermediate stock solution to the cell culture wells to achieve the final desired concentration. For example, to achieve a final concentration of 10 μM in a well containing 1 mL of medium, you can add 1 μL of a 10 mM stock solution.

General Cell-Based Assay Protocol

This protocol provides a general workflow for evaluating the effect of a mutant IDH1 inhibitor on 2-HG production in cancer cells harboring an IDH1 mutation.

Materials:

- IDH1-mutant cancer cell line (e.g., HT1080, U87-MG expressing mutant IDH1)
- Complete cell culture medium
- Multi-well cell culture plates (e.g., 96-well plates)
- Mutant IDH1 inhibitor stock solution
- Vehicle control (DMSO)
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- 2-HG detection assay kit or access to LC-MS/MS

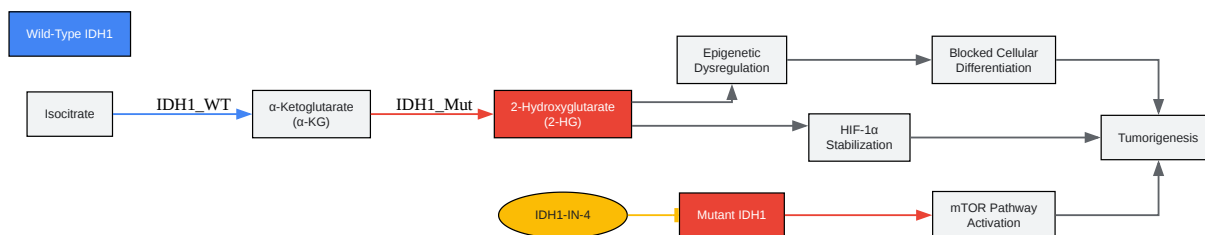
Procedure:

- **Cell Seeding:** Seed the IDH1-mutant cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
- **Compound Treatment:** The next day, treat the cells with a range of concentrations of the mutant IDH1 inhibitor. Remember to include a vehicle-only control.

- Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 24, 48, or 72 hours).
- Endpoint Analysis:
 - Cell Viability: At the end of the incubation period, assess cell viability using a standard assay to determine the cytotoxic or cytostatic effects of the inhibitor.
 - 2-HG Measurement: Collect the cell culture supernatant or prepare cell lysates to measure the levels of 2-HG. This can be done using a commercially available 2-HG assay kit or by LC-MS/MS analysis.
- Data Analysis: Determine the IC₅₀ or EC₅₀ value of the inhibitor for 2-HG production and its effect on cell viability.

Visualizations

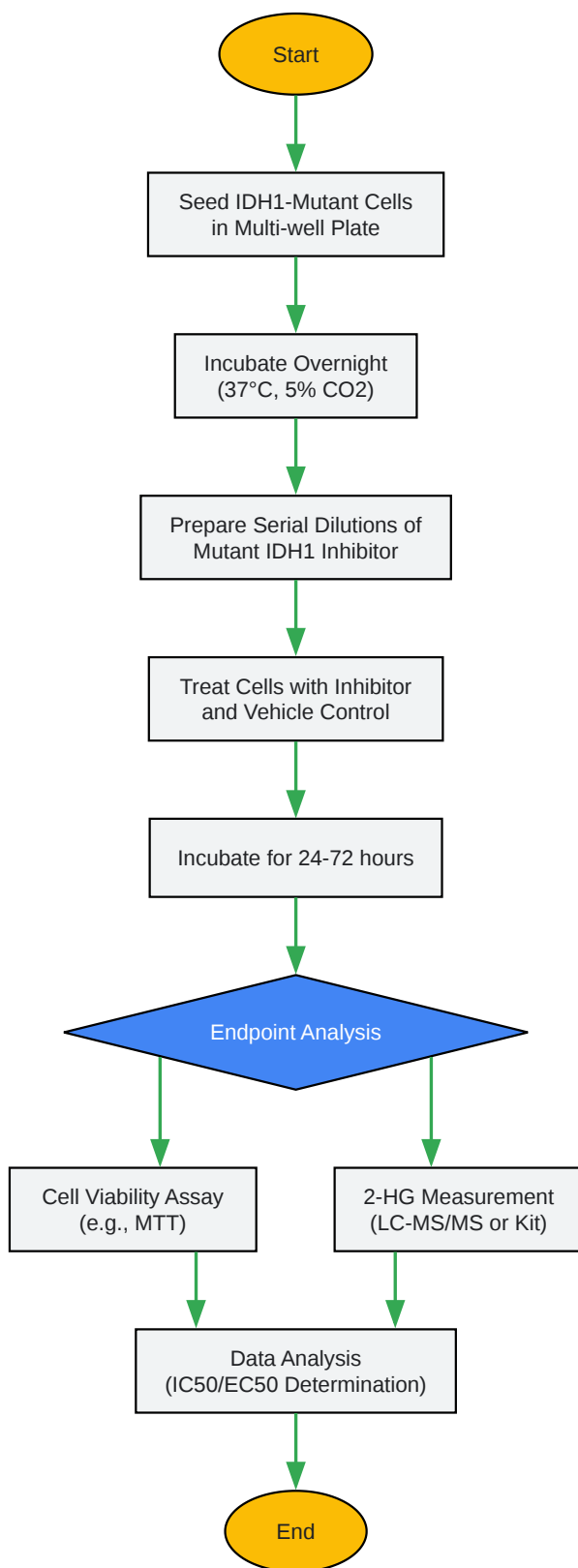
Signaling Pathway of Mutant IDH1



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Caption: Mutant IDH1 signaling pathway and point of inhibition.

Experimental Workflow for Cell-Based Assay



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Caption: Workflow for evaluating a mutant IDH1 inhibitor.

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